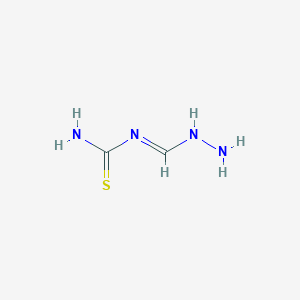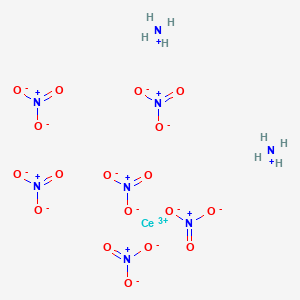
Cerate(2-), hexakis(nitrato-kappaO)-, ammonium (1:2), (OC-6-11)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerate(2-), hexakis(nitrato-kappaO)-, ammonium (1:2), (OC-6-11)- is a complex inorganic compound that combines diazanium ions, cerium ions in the +3 oxidation state, and hexanitrate ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;cerium(3+);hexanitrate typically involves the reaction of cerium(III) nitrate with diazanium salts under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH of the solution is carefully monitored to ensure the formation of the desired product. The reaction conditions, such as temperature and concentration of reactants, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of diazanium;cerium(3+);hexanitrate may involve large-scale reactions using similar principles as the laboratory synthesis. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cerate(2-), hexakis(nitrato-kappaO)-, ammonium (1:2), (OC-6-11)- undergoes several types of chemical reactions, including:
Oxidation: The cerium(3+) ion can be oxidized to cerium(4+) under certain conditions.
Reduction: The compound can participate in redox reactions where cerium(3+) is reduced to cerium(2+).
Substitution: The diazanium and nitrate ions can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions involving diazanium;cerium(3+);hexanitrate include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of diazanium;cerium(3+);hexanitrate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cerium(4+) compounds, while substitution reactions may produce new complexes with different ligands.
Scientific Research Applications
Cerate(2-), hexakis(nitrato-kappaO)-, ammonium (1:2), (OC-6-11)- has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the treatment of certain diseases.
Industry: It is used in the production of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of diazanium;cerium(3+);hexanitrate involves its ability to participate in redox reactions and interact with various molecular targets. The cerium(3+) ion can undergo oxidation and reduction, which allows it to act as a catalyst in certain reactions. The diazanium and nitrate ions also play a role in the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diazanium;cerium(3+);hexanitrate include other cerium-based complexes and diazonium salts. Examples include cerium(IV) nitrate and benzenediazonium chloride.
Uniqueness
Cerate(2-), hexakis(nitrato-kappaO)-, ammonium (1:2), (OC-6-11)- is unique due to its combination of diazanium ions and cerium ions in the +3 oxidation state, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
diazanium;cerium(3+);hexanitrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.6NO3.2H3N/c;6*2-1(3)4;;/h;;;;;;;2*1H3/q+3;6*-1;;/p+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZMAKHXBJWHLI-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeH8N8O18- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
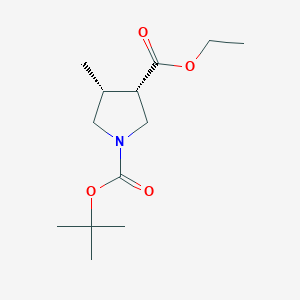
![1-{3-[(3,5-Dihydroxyphenyl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B8065316.png)
![{5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid](/img/structure/B8065324.png)
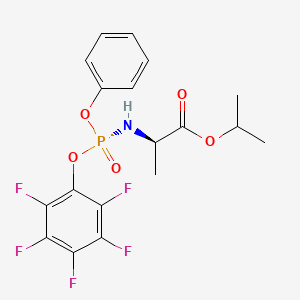
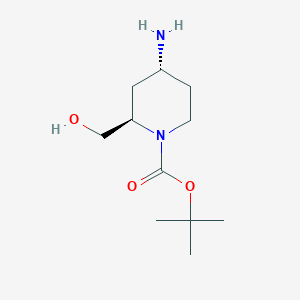
![(2s,4r)-1-[(Tert-butoxy)carbonyl]-4-sulfanylpyrrolidine-2-carboxylic acid](/img/structure/B8065335.png)
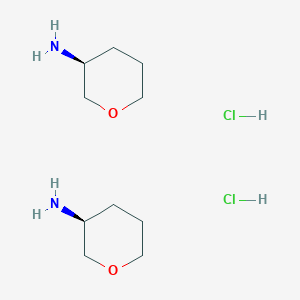
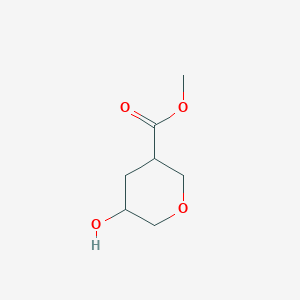
![Tert-butyl n-[(1s,2r)-2-hydroxycyclobutyl]carbamate,rel-](/img/structure/B8065364.png)
![(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid](/img/structure/B8065367.png)
![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, phenylmethyl ester, (3S)-](/img/structure/B8065374.png)
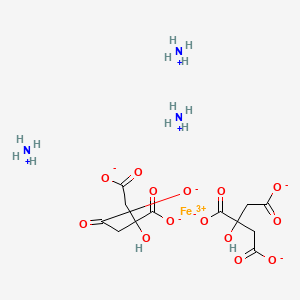
![disodium;4-amino-3-[(4-nitrophenyl)diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8065386.png)
